2,3-Dibromo-1,4-dichlorobut-2-ene

Thermodynamics Purification Process Chemistry

Standard C4 dihaloalkenes lack the stereoelectronic control required for chiral quaternary center construction or specific ozonide intermediate studies. This compound's four-halogen pattern (terminal Cl, internal Br on (E)-but-2-ene) provides unique regioselectivity. - Superior electrophile for Cu-catalyzed SN2' macrocyclizations - Density 2.065 g/cm³-adjusts polymer refractive index without heavy metals - Essential control for comparative ozonolysis mechanism research

Molecular Formula C4H4Br2Cl2
Molecular Weight 282.79 g/mol
CAS No. 36038-57-0
Cat. No. B12666939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-1,4-dichlorobut-2-ene
CAS36038-57-0
Molecular FormulaC4H4Br2Cl2
Molecular Weight282.79 g/mol
Structural Identifiers
SMILESC(C(=C(CCl)Br)Br)Cl
InChIInChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+
InChIKeyHQBBIQIXNMQZMP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-1,4-dichlorobut-2-ene Procurement Guide


2,3-Dibromo-1,4-dichlorobut-2-ene (CAS 36038-57-0) is a densely functionalized C4 alkene featuring four halogen substituents—two bromine atoms on the internal double bond (C2 and C3) and two chlorine atoms at the terminal positions (C1 and C4) . This unique halogen substitution pattern on the but-2-ene backbone imparts distinct reactivity compared to mono- or di-halogenated analogs . The compound exists as the (E)-isomer and is utilized as a versatile intermediate in the synthesis of complex organic molecules, including macrocyclic compounds and heterocyclic systems .

# Tetrahalogenated C4 alkene building block
# (E)-isomer geometry for stereocontrolled synthesis
# Allylic C-Cl bonds for Cu-catalyzed macrocyclization

Why 2,3-Dibromo-1,4-dichlorobut-2-ene Cannot Be Replaced


Generic substitution of 2,3-dibromo-1,4-dichlorobut-2-ene (CAS 36038-57-0) with in-class compounds such as 1,4-dibromo-2-butene, 1,4-dichloro-2-butene, 1,4-dibromo-2,3-dichlorobut-2-ene, or 2,3-dibromo-1,4-dichlorobutane fails due to fundamental differences in electronic structure, steric environment, and bond strength. The specific juxtaposition of electron-withdrawing chlorine atoms at the allylic positions and bromine atoms on the internal double bond dictates the molecule's unique regioselectivity and reactivity profile in cross-coupling reactions and cycloadditions . Interchanging halogen positions or altering the backbone from alkene to alkane results in a different building block that will not provide the same stereoelectronic effects or reaction outcomes, making it an inadequate and scientifically invalid replacement .

Halogen position mismatch
Relocating Cl/Br atoms alters electronic and steric environment, shifting regioselectivity in cross-couplings.
Backbone saturation changes reactivity
Alkane analogs lack the conjugated alkene, fundamentally altering stereoelectronic effects and cycloaddition outcomes.
Tetrahalogenation pattern not interchangeable
Mono- or dihalobutenes cannot replicate the specific balance of allylic and vinylic halogen reactivity.

2,3-Dibromo-1,4-dichlorobut-2-ene: Quantitative Differentiation


Boiling Point Elevation vs. Dihalobutenes

The boiling point of 2,3-dibromo-1,4-dichlorobut-2-ene is significantly higher than that of the less substituted analog 1,4-dibromo-2-butene and the positional isomer 1,4-dibromo-2,3-dichlorobut-2-ene. This property is directly attributable to the higher molecular weight and increased polarizability conferred by its specific tetrahalogenation pattern . A higher boiling point indicates stronger intermolecular forces and can influence purification strategies, especially in large-scale distillations where higher temperatures may lead to decomposition of thermally labile products .

Boiling point
Cross-study comparable
218.4 °C vs 205 °C (1,4-dibromo-2-butene), Δ +13.4–64.4 °C vs dihalobutenes
Supports distillation-based purification
Thermal decomposition risk at scale
Thermodynamics Purification Process Chemistry

Higher Density and Refractive Index vs. Dihalobutenes

2,3-Dibromo-1,4-dichlorobut-2-ene exhibits a higher density (approximately 2.065 g/cm³) and refractive index (1.578) compared to its less halogenated counterparts, 1,4-dibromo-2-butene and 1,4-dichloro-2-butene . These differences are a direct consequence of the presence of four heavy halogen atoms on the small C4 skeleton, which significantly alters the compound's mass density and electronic polarizability .

Density & refractive index
Cross-study comparable
2.065 g/cm³, n²⁰D 1.578, Δρ +0.2–0.9 g/cm³ vs dihalobutenes
Enables identity and quality control
Phase separation and formulation behavior
Physical Property Analysis Quality Control Formulation

Distinct Ozonolysis Pathway vs. 2,3-Dichloro-2-butene

In ozonolysis reactions on polyethylene support, 2,3-dibromo-1,4-dichlorobut-2-ene yields a unique ozonide (13a) that is not observed with the structurally related alkene 2,3-dichloro-2-butene (which yields ozonide 5) . This demonstrates that the presence of both bromine and chlorine substituents fundamentally alters the ozonolysis pathway, providing a distinct reactive outcome compared to a perchlorinated alkene .

Ozonolysis pathway
Head-to-head comparison
Unique ozonide (13a) formation not observed with 2,3-dichloro-2-butene
Supports reaction pathway specificity
Mechanistic and comparative studies
Reaction Specificity Mechanistic Studies Synthetic Utility

2,3-Dibromo-1,4-dichlorobut-2-ene Applications


Macrocycle Precursors via Cu-Catalyzed Allylic Substitution

Leveraging the unique reactivity of the allylic C-Cl bonds in the presence of the internal C-Br bonds, 2,3-dibromo-1,4-dichlorobut-2-ene serves as a superior electrophile in Cu-catalyzed SN2' reactions to construct chiral all-carbon quaternary centers, a key step in macrocycle synthesis . Its performance in these reactions is distinct from 1,4-dibromo-2-butene, which lacks the internal bromine atoms that influence the stereoelectronic environment .

Unique Ozonide Intermediates for Mechanism Studies

For investigations into the mechanisms of alkene ozonolysis or for the generation of specific, elusive ozonide intermediates, 2,3-dibromo-1,4-dichlorobut-2-ene is the necessary starting material. It yields a distinct ozonide (13a) that is not produced by other common alkenes like 2,3-dichloro-2-butene, making it an essential tool for comparative reaction studies .

High-Density Halogenated Building Block for Polymers and Formulations

With a density of 2.065 g/cm³—significantly higher than that of dihalobutenes—this compound can be procured to increase the overall density or adjust the refractive index of a specific polymeric or formulated material . This property differentiation makes it a candidate for applications requiring high-density halogenated additives without the use of heavier metals .

Application
Selection Property
Validation Focus
Macrocycle synthesis via Cu-catalyzed allylic substitution
Allylic C-Cl reactivity with internal Br influence
Stereoelectronic control in SN2' reactions
Ozonolysis mechanism studies
Ozonide product specificity vs. perchlorinated alkenes
Reaction pathway and product identity comparison
High-density halogenated additive
Density & refractive index elevation
Formulation density and optical property adjustment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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